molecular formula C17H15N3OS B2729998 N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1903495-05-5

N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2729998
CAS No.: 1903495-05-5
M. Wt: 309.39
InChI Key: PYVJVPCNGSANRD-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Biological Activity

  • Bioactive Metabolite Formation : A study demonstrated acetaminophen's metabolism into a bioactive metabolite, N-arachidonoylphenolamine (AM404), via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This pathway suggests a novel drug metabolism mechanism that could be relevant for exploring the metabolic transformations of complex acetamides in biological systems (Högestätt et al., 2005).

Antimicrobial Activity

  • Novel Sulphonamide Derivatives : Research on the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their antimicrobial activity presents a framework for assessing the antimicrobial potential of acetamide derivatives. This study could guide investigations into the antimicrobial applications of N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide (Fahim & Ismael, 2019).

Optoelectronic Properties

  • Thiazole-based Polythiophenes : An exploration of thiazole-containing monomers for electrochemical polymerization and their optoelectronic properties suggests a pathway for utilizing thiophene derivatives in optoelectronic applications. Such research might provide insights into the electronic and photonic potential of related compounds (Camurlu & Guven, 2015).

Corrosion Inhibition

  • Synthesis and Corrosion Inhibition : The synthesis and evaluation of new thiophene Schiff base derivatives as corrosion inhibitors illustrate the application of thiophene compounds in protecting metals against corrosion, highlighting a potential application area for thiophene-containing acetamides (Daoud et al., 2014).

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(10-15-4-2-8-22-15)20-11-13-5-7-19-16(9-13)14-3-1-6-18-12-14/h1-9,12H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVJVPCNGSANRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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